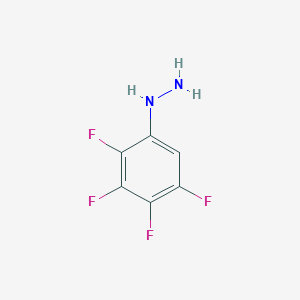
N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of a thiazole ring, a trifluoromethyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline typically involves the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-chloroaniline
- N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-bromoaniline
- N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-fluoroaniline
Uniqueness
N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.
Eigenschaften
CAS-Nummer |
853355-97-2 |
|---|---|
Molekularformel |
C13H11F3N2S |
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
1-(4-methyl-1,3-thiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C13H11F3N2S/c1-8-7-19-12(17-8)9(2)18-11-6-4-3-5-10(11)13(14,15)16/h3-7H,1-2H3 |
InChI-Schlüssel |
MDUPORPSSBHOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(=NC2=CC=CC=C2C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)


![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)
![(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B15051064.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051067.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15051075.png)


